CID 78060829
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Overview
Description
The compound with the identifier CID 78060829 is a chemical entity with significant interest in various scientific fields
Preparation Methods
The preparation of CID 78060829 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
CID 78060829 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 78060829 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, and in industry, it can be used in the production of various chemical products .
Mechanism of Action
The mechanism of action of CID 78060829 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application of the compound .
Comparison with Similar Compounds
CID 78060829 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various factors such as reactivity, stability, and applications .
Properties
Molecular Formula |
C6H12NOSe |
---|---|
Molecular Weight |
193.14 g/mol |
InChI |
InChI=1S/C6H12NOSe/c1-6(2,4-9)5(8)7-3/h4H2,1-3H3,(H,7,8) |
InChI Key |
PMVHCJYHSDIUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C[Se])C(=O)NC |
Origin of Product |
United States |
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